(S)-Atropine, commonly referred to simply as atropine, is a tropane alkaloid predominantly derived from plants in the Solanaceae family, such as Atropa belladonna. It exists as a racemic mixture of two enantiomers: (S)-hyoscyamine (the active form) and (R)-hyoscyamine. Atropine is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which plays a crucial role in various physiological processes.
Atropine is primarily sourced from the plant Atropa belladonna, also known as deadly nightshade. It can also be found in other species like Hyoscyamus niger and Brugmansia spp. While it can be extracted from these plants, synthetic methods have been developed for its production to meet commercial demands.
The synthesis of (S)-atropine can be achieved through various methods, with one notable process involving the reaction of tropine with tropic acid. This reaction typically requires hydrochloric acid as a catalyst.
Atropine has a complex molecular structure characterized by a bicyclic tropane ring.
Atropine undergoes various chemical reactions due to its functional groups.
Atropine exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors.
Atropine exhibits distinct physical and chemical properties that influence its applications.
(S)-Atropine has diverse applications in medicine and research.
(S)-Hyoscyamine—the biologically active enantiomer of atropine—originates from a conserved biosynthetic pathway in Solanaceae roots. The process initiates with the amino acids ornithine and arginine, which undergo decarboxylation to form putrescine. Ornithine decarboxylase (ODC) is the primary catalyst in Atropa belladonna, exhibiting higher catalytic efficiency (Kcat = 12.4 s⁻¹, Km = 0.28 mM for ornithine) than arginine decarboxylase [8] [10]. Putrescine is then N-methylated by putrescine N-methyltransferase (PMT), yielding N-methylputrescine—the first committed step toward tropane alkaloids [1] [6].
Cyclization to the tropane ring involves an atypical polyketide synthase (PKS) and a cytochrome P450 (CYP80F1). The PKS condenses N-methyl-Δ¹-pyrrolinium with acetoacetyl-CoA to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. CYP80F1 then catalyzes an intramolecular Mannich reaction, generating tropinone [5] [9]. Tropinone reductase I (TRI) subsequently reduces tropinone to tropine, while tropinone reductase II (TRII) forms pseudotropine for calystegines [1] [10].
Esterification completes (S)-hyoscyamine biosynthesis: Phenyllactic acid, derived from phenylalanine via aromatic aminotransferase (ArAT4), is activated as a glucose ester by UGT84A27. Littorine synthase then conjugates it with tropine to form littorine. A cytochrome P450 (CYP80F1) mediates the intramolecular rearrangement of littorine to (S)-hyoscyamine via a radical mechanism [9] [10].
Table 1: Key Enzymes in (S)-Hyoscyamine Biosynthesis
Enzyme | Function | Subcellular Localization | Catalytic Efficiency |
---|---|---|---|
Ornithine decarboxylase | Converts ornithine to putrescine | Cytosol | Km = 0.28 mM |
PMT | N-methylates putrescine | Cytosol | Vmax = 4.2 nkat/mg |
CYP80F1 | Catalyzes tropinone formation and littorine rearrangement | Endoplasmic reticulum | Specific activity = 8.7 pmol/min/mg |
Littorine synthase | Condenses phenyllactic acid glucose ester with tropine | Vacuole | Not characterized |
Spatial organization of (S)-hyoscyamine biosynthesis in Solanaceae roots. Enzymes are color-coded to match table entries. Abbreviations: ODC (ornithine decarboxylase), PMT (putrescine N-methyltransferase), TRI (tropinone reductase I), H6H (hyoscyamine 6β-hydroxylase).
(S)-Hyoscyamine is the sole enantiomer biosynthesized in plants, with racemization to atropine [(±)-hyoscyamine] occurring post-harvest. The racemization is non-enzymatic and driven by physicochemical conditions. Elevated temperatures (>60°C) and alkaline pH during extraction promote epimerization at the α-carbon of the tropic acid moiety, yielding a racemic mixture [3] [10]. The process proceeds through a transient carbanion intermediate stabilized by resonance with the adjacent carbonyl group [7].
Analytical studies using chiral HPLC-MS/MS confirm that fresh plant extracts contain >98% (S)-hyoscyamine. After 24 hours at pH 9.0 and 60°C, this ratio equilibrates to 50:50 (S):(R) [3]. Racemization kinetics follow first-order reversible reaction principles, with activation energy estimated at 85 kJ/mol. Notably, the (R)-enantiomer is pharmacologically inert but does not inhibit the antimuscarinic effects of (S)-hyoscyamine [3] [7].
Table 2: Racemization Conditions and Outcomes
Parameter | Plant Tissue | Industrial Processing | In Vitro Simulation |
---|---|---|---|
Temperature | 25°C | 60–80°C | 60°C |
pH | 5.5–6.5 | 8.5–9.5 | 9.0 |
Time to 50% Racemization | >30 days | 2–4 hours | 3 hours |
(S):(R) Ratio in Final Product | 99:1 | 50:50 | 50:50 |
Transcriptional control of (S)-hyoscyamine biosynthesis occurs primarily in root pericycles and endodermis. AbPMT, AbTRI, and AbH6H genes exhibit coordinated expression patterns, with highest transcript levels during rapid root elongation [4] [8]. The basic helix-loop-helix (bHLH) transcription factor AbMYC2 binds G-box elements (CACGTG) in promoter regions of PMT and H6H, activating their expression in response to jasmonate signaling [2].
Methyl jasmonate (MeJA) elicitation experiments demonstrate dose-dependent regulation: 150 μM MeJA upregulates PMT expression 4.2-fold and H6H 3.8-fold in A. belladonna roots within 24 hours, increasing (S)-hyoscyamine accumulation by 35%. Conversely, 300 μM MeJA suppresses transcription by 60%, indicating a narrow optimal concentration range [2] [4]. Nitrogen metabolism is co-regulated through nitrate reductase (NR) and glutamine synthetase (GS), which provide amino acid precursors. Exogenous nitric oxide (0.1–0.2 mM SNP) under salt stress enhances NR activity 2.3-fold and GS expression 3.1-fold, boosting ornithine production for alkaloid synthesis [4].
Table 3: Genetic and Environmental Regulation Factors
Regulatory Factor | Target Genes | Fold Change | Alkaloid Increase | Experimental System |
---|---|---|---|---|
MeJA (150 μM) | PMT, TRI, H6H | 3.8–4.2× | 28–35% | Datura root cultures |
Nitric oxide (0.1 mM) | NR, GS, ODC | 2.3–3.1× | 40% | Atropa under NaCl stress |
AbMYC2 overexpression | PMT, CYP80F1 | 6.7–8.9× | 70% | Transgenic Atropa lines |
Tropane alkaloid productivity varies significantly among Solanaceae species due to differential enzyme activities and spatial organization:
Table 4: Biosynthetic Efficiency Comparison
Genus | Key Alkaloid | Root Yield (% DW) | H6H Activity (nkat/g) | Industrial Relevance |
---|---|---|---|---|
Atropa | Hyoscyamine | 0.8–1.2 | 0.12 | Limited (high biomass) |
Datura | Hyoscyamine | 0.9–1.5 | 0.18 | Moderate |
Hyoscyamus | Scopolamine | 0.6–0.8 | 2.7 | High (conversion rate) |
Duboisia | Scopolamine | 2.4–3.1 | 5.9 | Commercial standard |
Metabolic engineering in yeast (Saccharomyces cerevisiae) demonstrates the pathway's complexity: Reconstitution required 23 enzymes across 6 subcellular compartments. Littorine synthase alone reduced flux by 70%, identifying it as a critical bottleneck. Engineered strains produce 1.5 μg/L hyoscyamine—orders of magnitude below plant productivity [5], underscoring the efficiency of native Solanaceae systems.
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